

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1299040

[Get Quote](#)

An In-depth Technical Guide to **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**

CAS Number: 350997-67-0

This technical guide provides a comprehensive overview of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an off-white powder with the molecular formula $C_{10}H_7ClN_2O$.^[1] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.^[1]

Property	Value	Reference
CAS Number	350997-67-0	[1]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O	[1]
Molecular Weight	206.63 g/mol	[1]
Appearance	Off-white powder	[1]
Melting Point	137-145 °C	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

Synthesis

The primary route for the synthesis of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** is through the Vilsmeier-Haack reaction of the corresponding hydrazone derived from 4-chloroacetophenone. This method is widely employed for the preparation of pyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative method adapted from the synthesis of structurally similar pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one hydrazone

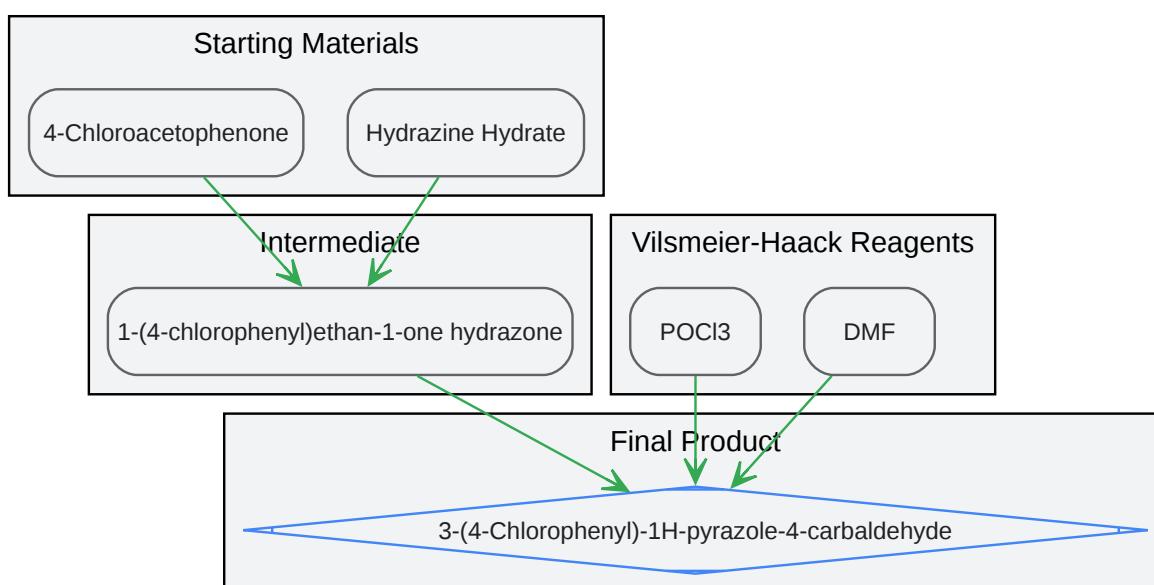
- To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
- Add a catalytic amount of glacial acetic acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and pour it into crushed ice.

- Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

- Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl_3 , 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with continuous stirring.
- To this cold Vilsmeier reagent, add a solution of 1-(4-chlorophenyl)ethan-1-one hydrazone (1 equivalent) in DMF dropwise.
- Allow the reaction mixture to warm to room temperature and then heat at 60-80°C for 3-4 hours.
- After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or potassium carbonate.
- The resulting precipitate is filtered, washed with water, and dried.
- The crude product can be purified by recrystallization from ethanol or by column chromatography.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde**.

Biological Activity

The pyrazole scaffold is a well-known pharmacophore, and derivatives of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** have shown promising anticancer and anti-inflammatory activities.

Anticancer Activity

While specific IC₅₀ values for the title compound are not readily available in the public domain, a derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl][2][3][4]triazolo[3,4-b][2][4][5]thiadiazole (CPNT), has demonstrated potent cytotoxic effects.

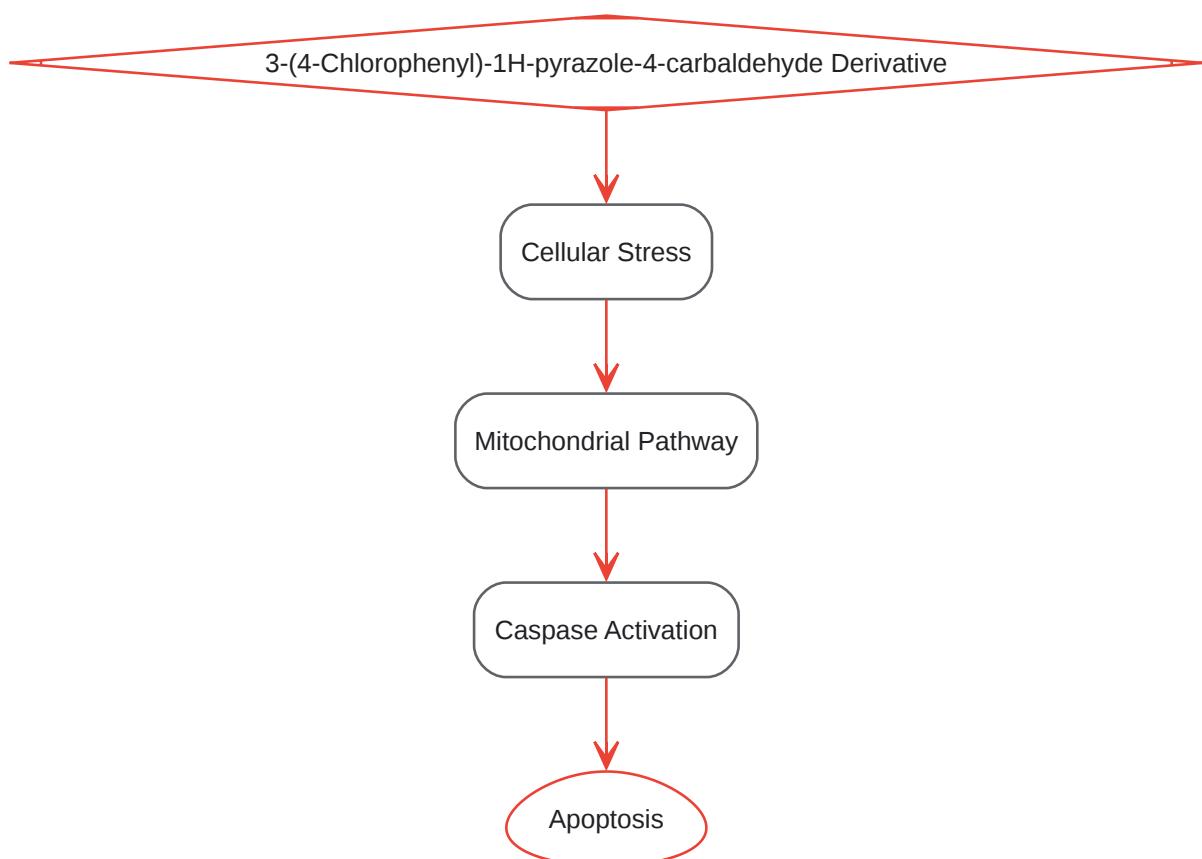
Derivative	Cell Line	Activity (IC ₅₀)	Reference
CPNT	HepG2 (Human Liver Carcinoma)	0.8 µg/mL	[6]

This potent activity of a direct derivative highlights the potential of the **3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde** core in the development of novel anticancer agents. The mechanism of action for the derivative was found to be the induction of apoptosis.[6]

The following is a standard protocol for determining the in vitro cytotoxicity of a compound against a cancer cell line like HepG2.

- Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
- Compound Treatment: Prepare serial dilutions of **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

- Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.



[Click to download full resolution via product page](#)

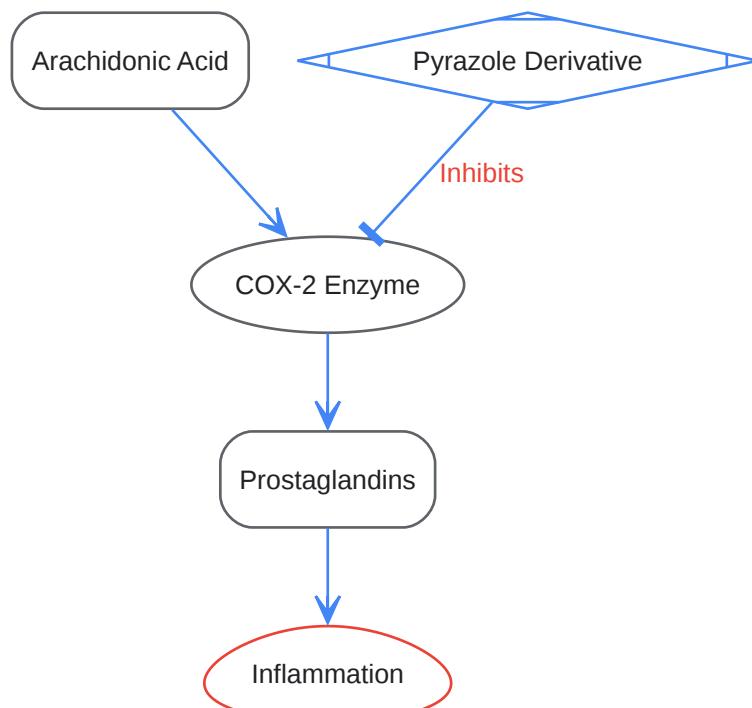
Caption: Inferred apoptotic pathway initiated by the pyrazole derivative.

Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.^[8] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.^[9] While quantitative data for the title compound is not available, its structural similarity to known COX-2 inhibitors suggests it is a promising candidate for the development of anti-inflammatory drugs.

This is a standard *in vivo* model to screen for acute anti-inflammatory activity.

- Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
- Compound Administration: Administer **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group of rats. The control group receives only the vehicle. A standard drug like indomethacin is used as a positive control.
- Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.^[10]
- Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.^[10]
- Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.



[Click to download full resolution via product page](#)

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Spectroscopic Characterization

Detailed spectroscopic data for **3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde** is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are expected.

Technique	Expected Data
¹ H NMR	Aromatic protons (chlorophenyl and pyrazole rings): δ 7.0-8.5 ppm; Aldehyde proton: δ 9.5-10.5 ppm (singlet); NH proton (pyrazole): broad singlet, chemical shift can vary.
¹³ C NMR	Aromatic carbons: δ 120-150 ppm; Pyrazole carbons: δ 110-155 ppm; Aldehyde carbonyl carbon: δ 185-195 ppm.
IR (cm^{-1})	\sim 3200-3400 (N-H stretching); \sim 3000-3100 (aromatic C-H stretching); \sim 2700-2800 (aldehyde C-H stretching); \sim 1670-1690 (C=O stretching); \sim 1500-1600 (C=C and C=N stretching).
Mass Spec.	Expected molecular ion peak (M^+) at $m/z \approx 206$.

Conclusion

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic intermediate with demonstrated potential in the synthesis of pharmacologically active compounds, particularly in the areas of oncology and anti-inflammatory research. Its straightforward synthesis via the Vilsmeier-Haack reaction and the potent biological activities of its derivatives make it a compound of high interest for further investigation and development in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. static.igem.wiki [static.igem.wiki]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. clinician.com [clinician.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299040#3-4-chlorophenyl-1h-pyrazole-4-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com